molecular formula C13H30N4O2 B2495861 tert-Butyl N-{2-[bis(3-aminopropyl)amino]ethyl}carbamate CAS No. 500904-24-5

tert-Butyl N-{2-[bis(3-aminopropyl)amino]ethyl}carbamate

Cat. No.: B2495861
CAS No.: 500904-24-5
M. Wt: 274.409
InChI Key: JNWREYGNBOOQOZ-UHFFFAOYSA-N
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Preparation Methods

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl N-{2-[bis(3-aminopropyl)amino]ethyl}carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, facilitating the formation of new chemical bonds . It may also interact with enzymes and proteins, affecting their activity and function .

Biological Activity

tert-Butyl N-{2-[bis(3-aminopropyl)amino]ethyl}carbamate, also known by its CAS number 500904-24-5, is a compound of interest in various fields of biological research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₃H₃₁N₃O₂
  • Molecular Weight : 241.43 g/mol
  • Structural Characteristics : The compound features a tert-butyl group attached to a carbamate moiety, along with a bis(3-aminopropyl)amino group that enhances its solubility and biological activity.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes in the body:

  • Receptor Activation : The compound has been shown to modulate the activity of various neurotransmitter receptors, particularly those involved in neuroprotection and neurogenesis. For instance, it may influence the TrkB receptor signaling pathway, which is crucial for neuronal survival and differentiation .
  • Cellular Protection : In vitro studies indicate that this compound can protect cells from induced apoptosis (programmed cell death). This protective effect is particularly notable in neuronal cell lines exposed to stressors such as serum deprivation .

Neuroprotective Effects

Research has highlighted the neuroprotective properties of this compound. In one study, compounds similar to this carbamate were tested for their ability to reduce cell death in NIH-3T3 cells expressing the TrkB receptor. The results showed significant reductions in cell death when treated with the compound compared to controls .

Case Study: TrkB Activation

In a specific case study involving NIH-3T3 cells:

  • Objective : To evaluate the compound's ability to activate TrkB receptors.
  • Methodology : Cells were treated with varying concentrations of the compound, and subsequent phosphorylation of TrkB and Akt was measured using Western blot analysis.
  • Results : The treatment resulted in increased phosphorylation levels of both TrkB and Akt compared to control groups, indicating a robust activation pathway that contributes to cell survival mechanisms .

Comparative Analysis with Similar Compounds

To understand the efficacy of this compound, it is essential to compare it with structurally similar compounds:

Compound NameCAS NumberMolecular WeightKey Activity
tert-Butyl (3-aminopropyl)carbamate75178-96-0174.24 g/molNeuroprotective effects observed
tert-Butyl (2-aminoethyl)carbamate57260-73-8160.21 g/molModerate receptor activity
tert-Butyl (2-(methylamino)ethyl)carbamate122734-32-1174.24 g/molLimited biological activity

Properties

IUPAC Name

tert-butyl N-[2-[bis(3-aminopropyl)amino]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H30N4O2/c1-13(2,3)19-12(18)16-8-11-17(9-4-6-14)10-5-7-15/h4-11,14-15H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWREYGNBOOQOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN(CCCN)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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